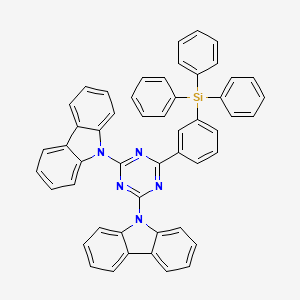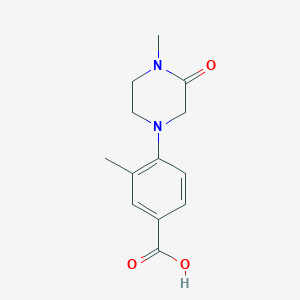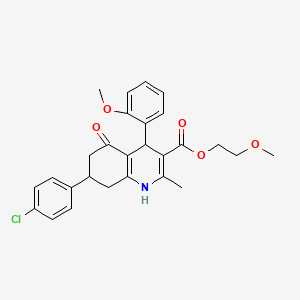![molecular formula C17H18ClN3O3 B12499931 8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B12499931.png)
8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular structure allows for diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the core spiro structure through cyclization reactions. Key reagents include chlorinating agents and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spiro structure makes it an interesting subject for structural analysis and synthetic applications.
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, the compound’s stability and reactivity are leveraged for the development of new materials and chemical processes. Its potential use in the synthesis of advanced materials and catalysts is of particular interest.
Wirkmechanismus
The mechanism of action of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyrazole: An organic compound with a similar pyrazole structure, known for its use in coordination chemistry and as a ligand.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities and applications in drug development.
Uniqueness: 8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H18ClN3O3 |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
8'-chloro-1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C17H18ClN3O3/c1-19-14(22)17(15(23)20(2)16(19)24)9-10-5-6-11(18)8-12(10)21-7-3-4-13(17)21/h5-6,8,13H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
KWJPLXLIRNEDKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CCC4)C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12499852.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)

![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)

![Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499890.png)

![4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B12499895.png)



